molecular formula C28H38O5 B1199220 22,23-Dihydronimocinol

22,23-Dihydronimocinol

Cat. No. B1199220
M. Wt: 454.6 g/mol
InChI Key: DQHRAIFEHNKZSV-XMLHTYRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

22,23-Dihydronimocinol is a natural product found in Azadirachta indica with data available.

Scientific Research Applications

Insecticidal Activity

  • Triterpenoids from Azadirachta indica : Research has identified compounds including 22,23-dihydronimocinol from Azadirachta indica (neem) leaves, demonstrating insecticidal activity. This compound specifically showed mortality against mosquito larvae (Anopheles stephensi) (Siddiqui et al., 2002).

Anti-Cancer Research

  • Microtubule-Targeting Agents : A study on 1-benzylidene-3,4-dihydronaphthalen-2-one derivatives revealed potent inhibitory activity in several human cancer cell lines, with compound 22b showing the strongest inhibitory activity (Liu et al., 2012).
  • Lung Cancer Treatment : An analog of vitamin D, 22-oxa-1alpha,25-dihydroxyvitamin D3, was found to inhibit metastasis and angiogenesis in lung cancer, indicating its potential in cancer therapy (Nakagawa et al., 2005).
  • Cytotoxicity in Cancer Cells : Research on 22,23-dihydroxystigmastane derivatives showed significant cytotoxicity to various human cancer cell lines, suggesting its application in cancer treatment (Misharin et al., 2010).

Antiparasitic Applications

  • Treatment of Parasitic Diseases : A derivative, 22,23-Dihydroavermectin B1 (ivermectin), has been identified as highly effective for treating various parasitic diseases in animals (Chabala et al., 1980).

Environmental Impact

  • Consequences of Treating Cattle with Ivermectin : Studies have shown that ivermectin, containing 22,23-dihydroavermectin B1, when used in cattle, impacts the degradation process of their faeces, affecting the fauna in pastureland (Wall & Strong, 1987).

properties

Product Name

22,23-Dihydronimocinol

Molecular Formula

C28H38O5

Molecular Weight

454.6 g/mol

IUPAC Name

[(5R,6R,7S,8R,9R,10R,13S,17R)-17-(2,3-dihydrofuran-4-yl)-6-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate

InChI

InChI=1S/C28H38O5/c1-16(29)33-24-22(31)23-25(2,3)21(30)10-13-27(23,5)20-9-12-26(4)18(17-11-14-32-15-17)7-8-19(26)28(20,24)6/h8,10,13,15,18,20,22-24,31H,7,9,11-12,14H2,1-6H3/t18-,20+,22+,23-,24+,26-,27+,28-/m0/s1

InChI Key

DQHRAIFEHNKZSV-XMLHTYRRSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC[C@H]([C@@]4(CC3)C)C5=COCC5)C)C)O

SMILES

CC(=O)OC1C(C2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5=COCC5)C)C)(C)C)O

Canonical SMILES

CC(=O)OC1C(C2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5=COCC5)C)C)(C)C)O

synonyms

22,23-dihydronimocinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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